3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives, including compounds like 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide, have been synthesized and studied for various biological activities. One method involves the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones by reacting the amino group of 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one with aldehydes and ketones. These compounds, particularly AS3 and AS2, showed significant analgesic and anti-inflammatory activities, respectively (Alagarsamy et al., 2011).
Synthesis via Intramolecular Electrophilic Cyclization
The compound 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one was reacted with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride to yield various derivatives via intramolecular electrophilic cyclization. These reactions were regioselective, leading to the formation of fused [1,3]thiazolo[2,3-b]quinazolinium halides and other derivatives (Kut et al., 2020).
Analgesic Activity of Quinazolinone Derivatives
Quinazolinone derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have been synthesized and shown significant analgesic activity in in vitro studies. These compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were synthesized and tested for antioxidant and anticancer activities. Some derivatives showed significant antioxidant activity, even higher than ascorbic acid. Additionally, these compounds were tested against human glioblastoma and breast cancer cell lines, identifying potent compounds against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Green Synthetic Procedures
A green synthetic procedure involving the use of deep eutectic solvents (DES) and microwave-induced synthesis was developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. This method emphasizes the importance of eco-friendly approaches in the synthesis of quinazolinone derivatives (Molnar et al., 2022).
properties
IUPAC Name |
3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-11-7-19(8-12-21)17-31-26(36)16-15-25-29(38)35-28(33-25)23-5-3-4-6-24(23)34-30(35)41-18-27(37)32-20-9-13-22(40-2)14-10-20/h3-14,25H,15-18H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURLPUQDWNANMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.